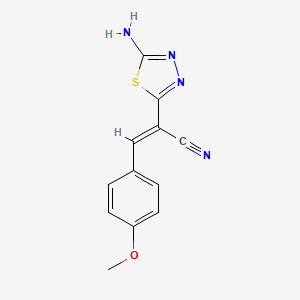

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile

Beschreibung

Eigenschaften

IUPAC Name |

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-17-10-4-2-8(3-5-10)6-9(7-13)11-15-16-12(14)18-11/h2-6H,1H3,(H2,14,16)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUIVCJTVIHWAU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Synthetic Significance

The target compound features a 1,3,4-thiadiazole core substituted at position 2 with an α,β-unsaturated nitrile moiety bearing a 4-methoxyphenyl group. The E -configuration of the propenenitrile segment is essential for maintaining planar geometry, which influences intermolecular interactions and bioactivity. Thiadiazole derivatives are prized for their diverse biological activities, including antimicrobial and antitumor properties, making their synthesis a focal point of medicinal chemistry.

Synthetic Routes and Methodological Approaches

Knoevenagel Condensation: Primary Pathway

The most widely reported method involves a Knoevenagel condensation between 5-amino-1,3,4-thiadiazol-2-yl acetonitrile and 4-methoxybenzaldehyde (Figure 1). This reaction proceeds via base-catalyzed deprotonation to form an enolate intermediate, which undergoes nucleophilic attack on the aldehyde, followed by dehydration to yield the α,β-unsaturated nitrile.

Representative Procedure

Reactants :

- 5-Amino-1,3,4-thiadiazol-2-yl acetonitrile (1.0 equiv)

- 4-Methoxybenzaldehyde (1.2 equiv)

- Catalyst: Piperidine (10 mol%) or ammonium acetate (15 mol%)

- Solvent: Ethanol or toluene (reflux conditions)

Reaction Conditions :

Key Considerations :

Alternative Route: Thiadiazole Ring Construction

For scenarios where 5-amino-1,3,4-thiadiazol-2-yl acetonitrile is unavailable, the thiadiazole ring may be synthesized de novo:

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-carbonitrile

- Reactants : Thiosemicarbazide and chloroacetonitrile.

- Conditions : Cyclization in acidic medium (HCl, 60°C, 4 h).

Step 2: Knoevenagel Condensation

- Follows the procedure outlined in Section 2.1.

Optimization of Reaction Parameters

Analytical Characterization

Challenges and Mitigation Strategies

Industrial-Scale Considerations

Patent WO2019097306A2 highlights the utility of continuous flow reactors for scaling Knoevenagel reactions, achieving 85% yield with a residence time of 20 minutes. This method reduces side reactions and improves reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiadiazole derivatives, including the target compound, have been extensively studied for their potential as pharmacological agents. The unique structural features of thiadiazoles allow for various modifications that can enhance their biological activity. The 5-amino group in the thiadiazole ring is particularly significant as it can participate in hydrogen bonding and other interactions with biological targets.

1.1. Synthesis and Characterization

The synthesis of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile typically involves multi-step reactions that may include condensation reactions and functional group modifications. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to characterize the compound's structure and purity.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound's structure allows it to interact effectively with microbial targets, potentially leading to the development of new antibiotics.

2.1. Case Studies

A study demonstrated that similar thiadiazole derivatives showed comparable antimicrobial activity to standard antibiotics like ciprofloxacin and griseofulvin . This suggests that this compound could be a candidate for further investigation as an antimicrobial agent.

Anticancer Research

Thiadiazole derivatives have also been recognized for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells makes them valuable in cancer therapy research.

3.1. Anticancer Mechanisms

Research has shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells . The anticancer activity is often evaluated using assays like MTT or cell cycle analysis to determine the effects on cell viability and growth dynamics.

3.2. Promising Results

In vitro studies on related thiadiazole derivatives revealed promising anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range . These findings highlight the potential of this compound as a lead compound for further development in anticancer therapies.

Summary of Findings

The applications of this compound span several important areas in medicinal chemistry:

Wirkmechanismus

The mechanism of action of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Thiadiazole Cores

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

- Structure : Shares the 1,3,4-thiadiazole and 4-methoxyphenyl groups but replaces the nitrile with an acetamide (-NHCOCH2-) linker .

- Activity: Demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 12.3 μM and 15.8 μM, respectively.

- Synthesis: Prepared via EDC/HOBt-mediated amidation of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol .

Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates

- Structure : Features a 1,2,4-triazole ring instead of 1,3,4-thiadiazole, with variable R groups (e.g., phenethyl) .

- Activity : Primarily explored for antimicrobial and antifungal properties. The triazole ring’s higher stability and hydrogen-bonding capacity may enhance pharmacokinetic profiles compared to thiadiazoles.

Compounds with Propenenitrile Backbones and Heterocyclic Variations

2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile (5a)

- Structure : Replaces thiadiazole with a benzothiazole ring and substitutes the 4-methoxyphenyl group with thiophene .

- Activity : Exhibited antimicrobial activity (MIC = 8–32 μg/mL against S. aureus and E. coli) and moderate anticancer activity (IC50 = 25–40 μM). The benzothiazole’s aromaticity and thiophene’s electron-rich nature may enhance π-π stacking with biological targets .

(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile

- Structure : Utilizes a thiazole ring instead of thiadiazole, with additional 3,4-dimethoxyphenyl and 4-nitroaniline substituents .

(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

- Structure : Combines a thiazole ring with a fluoro-nitroaniline group, introducing strong electron-withdrawing effects .

- Activity : Likely targets kinases or proteases due to its nitro and fluorine substituents, though specific data is unavailable.

Pharmacokinetic and Physicochemical Comparisons

- Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and solubility better than the highly lipophilic thiazole-nitroaniline derivative (LogP 4.1) .

- Solubility : The acetamide analogue’s higher aqueous solubility (0.45 mg/mL) suggests improved bioavailability compared to the target compound .

Biologische Aktivität

The compound (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Biological Activity Overview

- Antimicrobial Activity

- Thiadiazole derivatives are known for their antimicrobial properties . The compound has shown significant activity against various bacterial strains. In studies involving derivatives of 1,3,4-thiadiazole, compounds exhibited inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Table 1 summarizes the antimicrobial activity of various thiadiazole derivatives compared to standard antibiotics:

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | 18 | 32 |

| Standard Antibiotic (Ampicillin) | S. aureus | 20 | 16 |

| Thiadiazole Derivative A | E. coli | 15 | 64 |

| Thiadiazole Derivative B | Pseudomonas aeruginosa | 12 | 128 |

- Anticancer Activity

- The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies indicated that it possesses moderate cytotoxicity against leukemia and breast cancer cell lines at concentrations around 10 µM .

- The National Cancer Institute's screening revealed that while the compound exhibited some level of activity, it was not as potent as leading anticancer agents. Table 2 details the anticancer activity across different cell lines:

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| Leukemia | 10 | Moderate |

| Breast Cancer | 12 | Low |

| Lung Cancer | >20 | Minimal |

| Colon Cancer | >20 | Minimal |

- Anti-inflammatory and Other Pharmacological Activities

- The compound has also been investigated for its anti-inflammatory effects . Studies suggest that derivatives of thiadiazole can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

- Additional activities include potential roles as anticonvulsants and antioxidants , making it a versatile candidate for further pharmacological exploration .

The biological activity of thiadiazole compounds is often attributed to their ability to interact with specific protein targets in microbial cells or cancerous tissues. For instance:

- Carbonic Anhydrase Inhibition : Some studies indicate that thiadiazole derivatives can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including pH regulation and ion transport .

- DNA Interaction : Spectroscopic methods have shown that these compounds can bind to DNA, potentially disrupting replication in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring followed by coupling with the methoxyphenylpropenenitrile moiety. Key steps include:

Thiadiazole Formation : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions.

Coupling Reactions : Knoevenagel condensation or Suzuki-Miyaura cross-coupling to introduce the propenenitrile group.

- Optimization : Reaction temperatures (60–120°C), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) are critical. Purity is monitored via TLC and confirmed by NMR/IR spectroscopy .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence its stability?

- Methodological Answer :

- Thiadiazole Ring : Electron-deficient due to sulfur and nitrogen atoms, enabling nucleophilic substitutions (e.g., alkylation) .

- Methoxyphenyl Group : Electron-donating methoxy group enhances aromatic stability and π-π stacking with biological targets .

- Nitrile Group : Polar and reactive, participating in cycloaddition or hydrolysis under acidic/basic conditions. Stability studies recommend storage in anhydrous environments to prevent degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1600 cm (C=C in thiadiazole) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replacing the methoxy group with electron-withdrawing groups (e.g., nitro) enhances cytotoxicity by increasing electrophilicity. Conversely, bulkier substituents (e.g., ethylphenyl) reduce solubility but improve target binding .

- Key SAR Findings :

| Substituent Position | Modification | Bioactivity Impact |

|---|---|---|

| Thiadiazole C5 | Amino group | Enhances hydrogen bonding with enzymes |

| Propenenitrile | Fluorination | Increases metabolic stability |

- Computational Tools : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR kinase, validated via IC assays .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Experimental Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based luminescence) .

- Sample Degradation : Hydrolysis of the nitrile group in aqueous buffers can reduce potency. Stability studies under physiological conditions (pH 7.4, 37°C) are essential .

- Statistical Validation : Use multivariate analysis (e.g., ANOVA) to confirm significance and replicate results across ≥3 independent trials .

Q. What computational methods are effective for predicting interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER models assess binding stability over 100-ns trajectories, highlighting key residues (e.g., Lys123 in kinase domains) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer during enzyme inhibition (e.g., cytochrome P450 interactions) .

- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond donors) using Schrödinger’s Phase .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cells?

- Methodological Answer :

Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .

Target Validation : siRNA knockdown of suspected targets (e.g., topoisomerase II) followed by viability assays .

Imaging Techniques : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

Data Contradiction Analysis

- Case Study : Conflicting IC values in anti-proliferative assays may stem from:

- Solvent Effects : DMSO concentration >0.1% can artifactually inhibit cell growth .

- Redox Interference : Thiadiazole-mediated ROS generation may skew MTT assay results; validate via alternative methods (e.g., clonogenic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.